molecular formula C21H24N4O2 B2937816 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954762-21-1

5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2937816
CAS No.: 954762-21-1
M. Wt: 364.449
InChI Key: BUBKPAQDJVXADU-UHFFFAOYSA-N
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Description

5-Isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based compound featuring a 1,2,3-triazole core substituted with an isopropyl group at position 5, a para-tolyl group at position 1, and a 2-methoxybenzyl carboxamide moiety at position 2. This scaffold is structurally analogous to bioactive triazole derivatives reported in medicinal chemistry, particularly those targeting pathways such as Wnt/β-catenin signaling or tyrosine kinase inhibition . The compound’s design integrates hydrophobic (isopropyl, p-tolyl) and polar (methoxybenzyl) substituents, which may influence its pharmacokinetic properties, including solubility, membrane permeability, and target binding affinity.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14(2)20-19(23-24-25(20)17-11-9-15(3)10-12-17)21(26)22-13-16-7-5-6-8-18(16)27-4/h5-12,14H,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBKPAQDJVXADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of Substituents: The isopropyl, methoxybenzyl, and p-tolyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenated reagents, organometallic compounds, and strong bases or acids are often employed in substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for its potential as an antibacterial or antifungal agent.

    Drug Development:

Industry:

    Agriculture: The compound could be used in the development of agrochemicals, such as herbicides or pesticides.

    Polymer Science: It may serve as a monomer or additive in the synthesis of specialized polymers with desired mechanical or chemical properties.

Mechanism of Action

The mechanism by which 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could be crucial in its mechanism of action in catalysis or material science applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations compared to the target compound:

Compound Name R1 (Position 1) R5 (Position 5) Amide Substituent (Position 4) Biological Activity/Notes Reference
5-Isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (Target) p-Tolyl Isopropyl 2-Methoxybenzyl Anticancer potential (hypothesized based on scaffold similarity)
1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3p) 2-Fluorophenyl Isopropyl Quinolin-2-yl Improved glucose/lipid metabolism via Wnt/β-catenin inhibition
1-(4-Chlorophenyl)-5-(trifluoromethyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-... 4-Chlorophenyl Trifluoromethyl Thienopyrimidinyl-linked phenyl Selective c-Met inhibitor; induces apoptosis in multiple cancer cell lines (IC50 < 1 µM)
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Isopropyl Propyl Structural analogue; no explicit bioactivity reported
5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl Cyclopropyl 2-Hydroxyethyl Anticancer activity (experimental); crystallographic data available

Key Observations :

  • Position 1 (R1) : The target compound’s p-tolyl group (methyl-substituted phenyl) enhances hydrophobicity compared to halogenated aryl groups (e.g., 4-chlorophenyl in or 2-fluorophenyl in ). This may improve membrane permeability but reduce polar interactions in binding pockets.
  • Position 5 (R5) : The isopropyl group in the target compound balances steric bulk and hydrophobicity. Trifluoromethyl (CF3) substituents (e.g., ) confer higher electronegativity and metabolic stability.
  • Amide Substituent : The 2-methoxybenzyl group in the target compound introduces a methoxy moiety, which can engage in hydrogen bonding or π-stacking interactions, unlike simpler alkyl chains (e.g., propyl in ).

Biological Activity

The compound 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, a related compound with a p-toluidino moiety demonstrated significant inhibition of tubulin polymerization with an IC50 value of 0.45 µM, indicating strong antiproliferative activity against various cancer cell lines such as HeLa and A549 . The mechanism involved blocking cells in the G2/M phase of the cell cycle and inducing apoptosis through mitochondrial depolarization and caspase-9 activation.

Antifungal and Antibacterial Properties

Triazole compounds are also known for their antifungal activity. The 1,2,3-triazole ring system has been extensively studied for its ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Research suggests that modifications to the triazole structure can enhance antifungal potency .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. For example:

  • Substituents on the phenyl ring : The presence and position of substituents can significantly affect the compound's efficacy. Methyl groups at the para position have been shown to enhance activity compared to meta or ortho positions .
  • Alkyl chain length : Variations in alkyl chain length can lead to changes in biological activity, with longer chains typically resulting in reduced potency .

Case Studies

  • In vitro Studies : A study evaluating various triazole derivatives found that those with p-tolyl groups exhibited superior antiproliferative effects against multiple cancer cell lines compared to other substituents. The study concluded that specific modifications could lead to enhanced biological activity .
  • In vivo Studies : In a zebrafish model, a related triazole compound demonstrated promising results in reducing tumor growth, further supporting its potential as an anticancer agent .

Data Table: Biological Activity Comparison

Compound NameIC50 (µM)Mechanism of ActionCell Lines Tested
This compoundTBDTubulin polymerization inhibitionHeLa, A549
p-toluidino derivative 3d0.45G2/M phase arrest & apoptosis inductionHeLa, A549, HT-29
Related triazole 3h>10UnknownMDA-MB-231

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